molecular formula C16H17N3O2S B2713433 1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone CAS No. 626222-51-3

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone

Cat. No. B2713433
M. Wt: 315.39
InChI Key: IXLQTWLUGPOEJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MPPE and has been synthesized using various methods.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

A study by Merugu, Ramesh, and Sreenivasulu explored the synthesis of novel compounds, including those with morpholin-4-yl groups, through microwave-assisted methods. They focused on the antibacterial activity of these newly synthesized compounds, highlighting the potential of morpholin-4-yl derivatives in contributing to the development of new antibacterial agents. This research underscores the compound's relevance in synthesizing bioactive molecules that could serve as templates for antibiotic development (Merugu et al., 2010).

Catalytic Enantioselective Synthesis

He, Wu, Wang, and Zhu reported on the catalytic enantioselective synthesis of morpholinones, demonstrating the compound's utility in organic synthesis, particularly in creating chiral building blocks for pharmacophores. Their work signifies the compound's importance in medicinal chemistry, showcasing its role in synthesizing complex molecules with potential therapeutic applications (Yu‐Ping He et al., 2021).

Synthesis and Analgesic Activity

Şüküroğlu and colleagues synthesized 4,6-disubstituted-3(2H)-pyridazinone derivatives, incorporating morpholino groups to assess their analgesic activity. Their findings contribute to understanding the analgesic properties of such compounds, suggesting their potential in developing new pain management therapies (M. Şüküroğlu et al., 2006).

Microwave-Assisted Synthesis of Mannich Bases

Aljohani, Said, Lentz, Basar, Albar, Alraqa, and Ali developed an efficient microwave-assisted synthesis route for Mannich bases using 4-hydroxyacetophenone and morpholin-4-yl groups. Their work emphasizes the compound's role in creating novel chemical entities through environmentally friendly methodologies, contributing to green chemistry (Ghadah Aljohani et al., 2019).

DNA-PK Inhibitors for Cancer Treatment

Kashishian et al. explored a new class of protein kinase inhibitors, including morpholin-4-yl derivatives, targeting DNA repair pathways for cancer treatment. Their research highlights the compound's potential application in oncology, particularly in enhancing the efficacy of existing cancer therapies by inhibiting key DNA repair mechanisms (A. Kashishian et al., 2003).

properties

IUPAC Name

1-morpholin-4-yl-2-(6-phenylpyridazin-3-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-16(19-8-10-21-11-9-19)12-22-15-7-6-14(17-18-15)13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLQTWLUGPOEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-yl-2-(6-phenyl-pyridazin-3-ylsulfanyl)-ethanone

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